

Application Note: Validated HPLC Method for Chlorpropamide Quantification

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Compound Focus: Chlorpropamide

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This application note describes a specific, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of **chlorpropamide** in bulk drug substance and pharmaceutical tablet formulations. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines [1].

Introduction

Chlorpropamide is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus [2] [3]. Quality control and stability testing are essential to ensure the safety and efficacy of pharmaceutical products. This document outlines a validated, stability-indicating HPLC method for the assay of **chlorpropamide**, providing detailed chromatographic conditions and validation data to support its application in quality control laboratories [1].

Materials and Methods

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions [1].

Parameter	Specification
Column	Inertsil ODS 3V (150 mm x 4.6 mm; 5 µm particle size)
Mobile Phase	Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7, v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	20 µL
Column Temperature	30 °C
Run Time	Not specified in results, can be determined experimentally

Reagents and Solutions

- **Mobile Phase:** Prepare a 10 mM potassium dihydrogen orthophosphate solution and adjust the pH to 4.5 using triethylamine or dilute phosphoric acid. Mix 300 mL of this buffer with 630 mL of methanol and 70 mL of acetonitrile. Filter through a 0.22 µm nylon membrane filter [1].
- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **chlorpropamide** pure drug into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].
- **Sample Preparation (Tablets):** Weigh and powder tablets. Transfer a portion equivalent to 20 mg of **chlorpropamide** into a 100 mL volumetric flask, add about 60 mL of mobile phase, and sonicate for 20 minutes. Dilute to volume with mobile phase, mix, and filter through a 0.45 µm membrane filter [1].

Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method [1]. The following stress conditions can be applied to the drug substance:

- **Acid Hydrolysis:** Treat with 0.1 M HCl.
- **Base Hydrolysis:** Treat with 0.1 M NaOH.
- **Oxidative Degradation:** Treat with 5% H₂O₂.
- **Other Stress Conditions:** Exposure to heat and light.

The method should effectively separate **chlorpropamide** from its degradation products.

Method Validation

The method has been validated following ICH guidelines, with key parameters and results summarized below [1].

System Suitability

System suitability should be verified before analysis. Typically, parameters such as tailing factor (<2.0) and theoretical plate count (>2000) are evaluated to ensure the system is working correctly.

Validation Summary Data

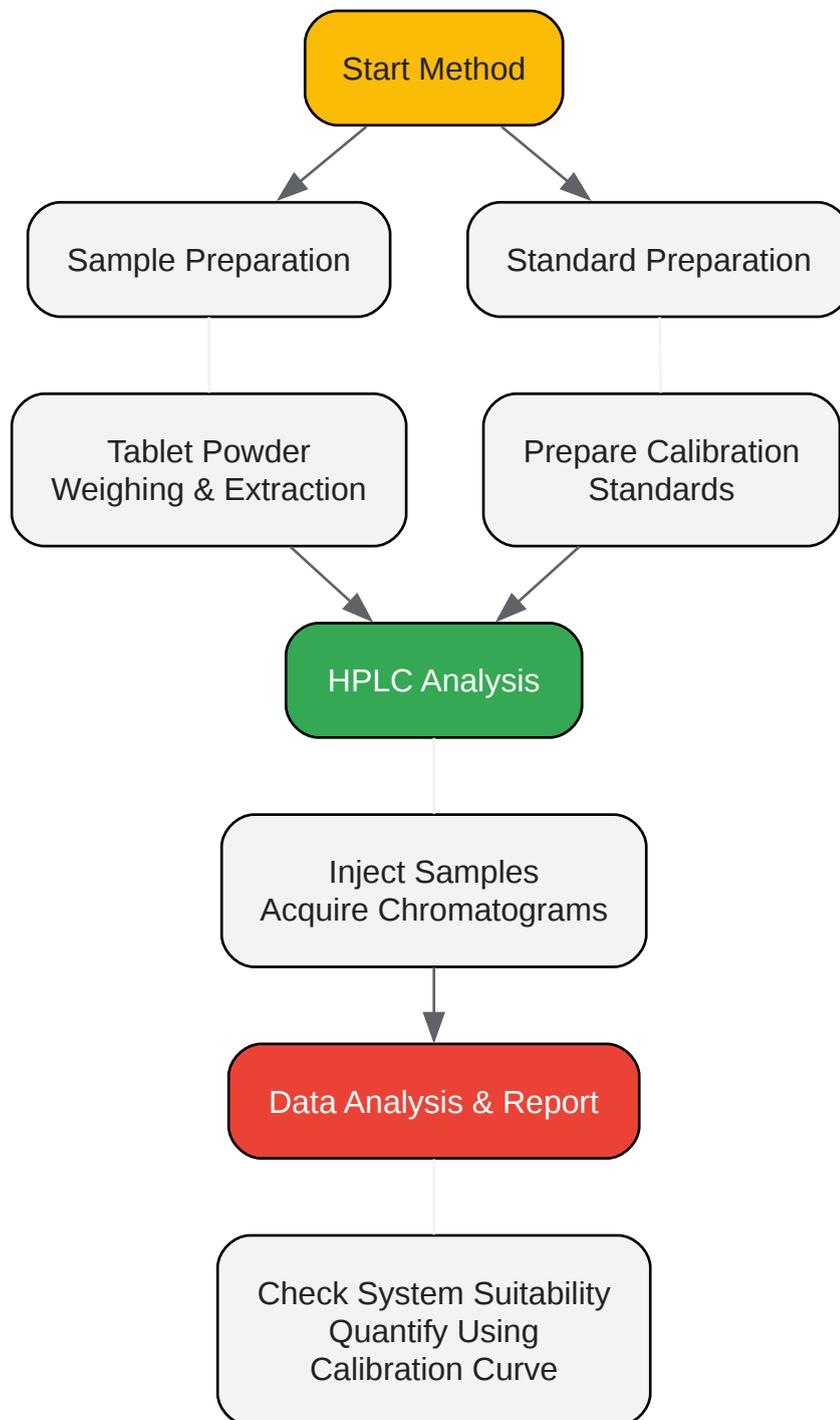
Validation Parameter	Result	Acceptance Criteria
Linearity Range	0.5 - 300 µg/mL	---
Correlation Coefficient (r)	0.9999	$r \geq 0.999$
Precision (% RSD)	Intra-day & Inter-day < 1.0%	Typically RSD \leq 2.0%
Accuracy (% Recovery)	%RE \leq 1.10%	98-102%
LOD	0.1 µg/mL	---
LOQ	0.3 µg/mL	---
Robustness	Insignificant change with deliberate variations	Method retains performance
Ruggedness	Insignificant deviation between analysts/equipment	Method retains performance

Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from placebo or degradation products	Peak purity of analyte

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Workflow

The following diagram illustrates the logical workflow for method execution, from sample preparation to data analysis.



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Discussion

The validated method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. Its robustness and ruggedness make it suitable for routine use in quality control laboratories. The method is **stability-indicating**, as it can successfully separate **chlorpropamide** from its degradation products formed under various stress conditions, with the drug being found particularly prone to **oxidative degradation** [1]. This allows for the application of the method in stability studies.

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References

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